molecular formula C5H7N5 B1484069 4-Azido-3,5-dimethyl-1H-pyrazole CAS No. 40697-56-1

4-Azido-3,5-dimethyl-1H-pyrazole

Cat. No.: B1484069
CAS No.: 40697-56-1
M. Wt: 137.14 g/mol
InChI Key: NKZXKGXTQHSYCH-UHFFFAOYSA-N
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Description

4-Azido-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by its azido group (-N3) attached to the pyrazole ring. Pyrazoles are heterocyclic aromatic organic compounds with a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-1H-pyrazole as the starting material.

  • Azidation Reaction: The azidation of 3,5-dimethyl-1H-pyrazole can be achieved using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The azido group in this compound can be oxidized to form nitro compounds.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution Reactions: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

  • Nitro Derivatives: 4-nitro-3,5-dimethyl-1H-pyrazole.

  • Amino Derivatives: 4-amino-3,5-dimethyl-1H-pyrazole.

  • Halogenated Compounds: 4-bromo-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

Chemistry: 4-Azido-3,5-dimethyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry reactions, which are widely used in the development of pharmaceuticals and materials.

Biology: The compound is employed in biological studies to label and track biomolecules. Its azido group can be used to attach fluorescent tags or other probes to proteins and nucleic acids.

Medicine: this compound derivatives are explored for their potential therapeutic properties. They may serve as precursors for drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers. Its versatility makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-azido-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the azido group can react with biomolecules through click chemistry, forming stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biological targets.

Molecular Targets and Pathways Involved:

  • Proteins: The azido group can react with amino groups in proteins, forming stable linkages.

  • Nucleic Acids: The azido group can be used to label nucleotides, allowing for the study of DNA and RNA interactions.

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole: Lacks the azido group, making it less reactive in click chemistry.

  • 4-Azido-1H-pyrazole: Similar structure but without the methyl groups, resulting in different reactivity and properties.

  • 4-Azido-3,5-dimethylpyridine: Contains a pyridine ring instead of a pyrazole ring, leading to different chemical behavior.

Uniqueness: 4-Azido-3,5-dimethyl-1H-pyrazole stands out due to its combination of the azido group and the methylated pyrazole ring. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

4-azido-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c1-3-5(9-10-6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZXKGXTQHSYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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